![molecular formula C18H26Cl2Si2Sn B12559490 [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] CAS No. 186886-24-8](/img/structure/B12559490.png)
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] makes it an interesting subject for various scientific studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] typically involves the reaction of dichlorostannane with dimethyl(phenyl)silane in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Dichlorostannane and dimethyl(phenyl)silane.
Catalyst: A suitable catalyst such as a transition metal complex.
Conditions: Elevated temperatures (typically around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of simpler organosilicon compounds.
Substitution: Substitution reactions with halogens or other nucleophiles can modify the silicon centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various halogenated organosilicon compounds.
科学的研究の応用
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological imaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
作用機序
The mechanism by which [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] exerts its effects involves interactions with various molecular targets. The silicon centers in the compound can form stable bonds with oxygen and other electronegative elements, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis and material science.
類似化合物との比較
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] can be compared with other organosilicon compounds such as phenylsilane and dimethylphenylsilane. While all these compounds share a silicon center bonded to organic groups, [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] is unique due to the presence of dichlorostannane moieties, which impart distinct chemical properties.
Similar Compounds
Phenylsilane: A simpler organosilicon compound with a single silicon center bonded to a phenyl group.
Dimethylphenylsilane: Similar to phenylsilane but with additional methyl groups attached to the silicon center.
特性
CAS番号 |
186886-24-8 |
|---|---|
分子式 |
C18H26Cl2Si2Sn |
分子量 |
488.2 g/mol |
IUPAC名 |
[dichloro-[[dimethyl(phenyl)silyl]methyl]stannyl]methyl-dimethyl-phenylsilane |
InChI |
InChI=1S/2C9H13Si.2ClH.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
DPTBXVBQCMQPQZ-UHFFFAOYSA-L |
正規SMILES |
C[Si](C)(C[Sn](C[Si](C)(C)C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


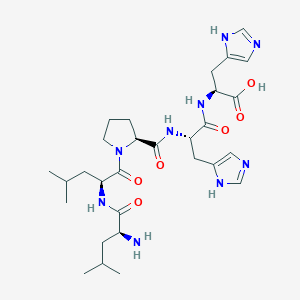
![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)

![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
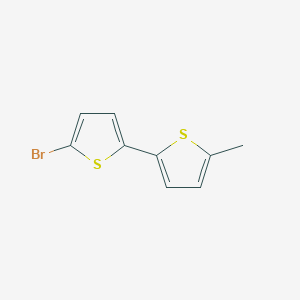
![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
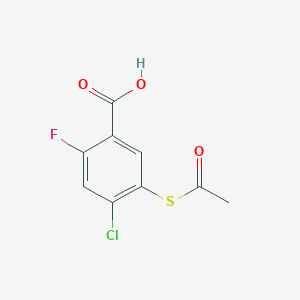
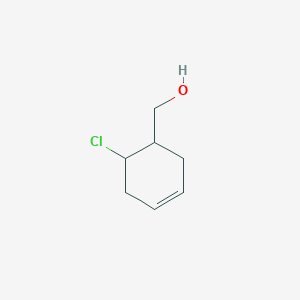

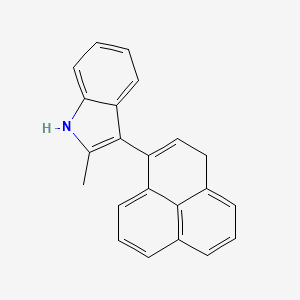

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
